BenchChemオンラインストアへようこそ!

2-[(4-Bromophenyl)methyl]isothiourea

Indoleamine-2,3-dioxygenase 1 Cancer immunotherapy target Kynurenine pathway

2-[(4-Bromophenyl)methyl]isothiourea (also known as S-(4-bromobenzyl)isothiourea, CAS 46123-94-8 as free base; hydrobromide salt CAS 111039-41-9) is an S-substituted isothiourea derivative bearing a 4-bromobenzyl moiety at the sulfur position. It has the molecular formula C₈H₉BrN₂S and a molecular weight of 245.14 g/mol.

Molecular Formula C8H9BrN2S
Molecular Weight 245.14 g/mol
Cat. No. B10853082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)methyl]isothiourea
Molecular FormulaC8H9BrN2S
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC(=N)N)Br
InChIInChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
InChIKeyUOSDEUYGDYUEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromophenyl)methyl]isothiourea – A 4-Bromobenzyl S-Substituted Isothiourea with Multi-Target Pharmacological Annotation


2-[(4-Bromophenyl)methyl]isothiourea (also known as S-(4-bromobenzyl)isothiourea, CAS 46123-94-8 as free base; hydrobromide salt CAS 111039-41-9) is an S-substituted isothiourea derivative bearing a 4-bromobenzyl moiety at the sulfur position. It has the molecular formula C₈H₉BrN₂S and a molecular weight of 245.14 g/mol [1]. The compound belongs to the broader class of S-benzylisothioureas, which have been identified as pharmacologically active scaffolds across multiple target families including indoleamine-2,3-dioxygenase 1 (IDO1), the bacterial actin-like protein MreB, and nitric oxide synthases [2]. Its 4-bromobenzyl substituent distinguishes it from other halogenated or non-halogenated S-benzyl analogs and confers discernible quantitative differences in target inhibition potency, as detailed in the evidence sections below.

Why 2-[(4-Bromophenyl)methyl]isothiourea Cannot Be Freely Substituted by Other S-Benzylisothiourea Analogs


The biological activity of S-benzylisothiourea derivatives is exquisitely sensitive to the nature and position of substituents on the benzyl ring. In the IDO1 inhibition assay conducted in human A431 cells, the 4-bromo derivative (IC₅₀ = 800 nM) is 2.5-fold more potent than the 4-fluoro analog (IC₅₀ = 2,000 nM) and >12-fold more potent than the 4-methanesulfonyl analog (IC₅₀ > 10,000 nM) under identical conditions [1]. Similarly, in head-to-head anti-proliferative assays against five human cancer cell lines, the 4-bromobenzyl-bearing adamantane-isothiourea hybrid consistently outperforms its 4-nitrobenzyl counterpart by a factor of approximately 1.2- to 2.1-fold depending on the cell line [2]. These quantitative disparities arise from differences in halogen bonding capability, electronic effects on the aryl ring, and steric complementarity with target binding pockets. Consequently, procurement or experimental substitution of 2-[(4-bromophenyl)methyl]isothiourea with a different 4-substituted benzyl isothiourea—even one differing by a single halogen atom—cannot be assumed to yield equivalent biological outcomes and must be validated by the comparative evidence presented below.

Quantitative Differentiation Evidence for 2-[(4-Bromophenyl)methyl]isothiourea Against Closest Structural Analogs


IDO1 Inhibition: 4-Bromo Derivative Is 2.5-Fold More Potent Than 4-Fluoro Analog in Human A431 Cell-Based Assay

In a cell-based assay measuring inhibition of IFN-γ-stimulated kynurenine production in human A431 epidermoid carcinoma cells, the 4-bromobenzyl derivative (2-[(4-bromophenyl)methyl]isothiourea) demonstrated an IC₅₀ of 800 nM. Under identical assay conditions, the 4-fluorobenzyl analog (S-(4-fluorobenzyl)isothiourea) exhibited an IC₅₀ of 2,000 nM, the 4-trifluoromethylbenzyl analog an IC₅₀ of 1,200 nM, and the 4-methanesulfonylbenzyl analog an IC₅₀ exceeding 10,000 nM [1]. The primary literature reports that substitution on the phenyl ring does not significantly increase IDO inhibition potency except for 4-Br and 4-Cl derivatives, establishing the bromine atom at the para position as a privileged substituent for this target [2].

Indoleamine-2,3-dioxygenase 1 Cancer immunotherapy target Kynurenine pathway

Anti-Proliferative Activity: 4-Bromobenzyl Adamantane-Isothiourea Outperforms 4-Nitrobenzyl Analog Across Five Human Cancer Cell Lines

In a direct comparative study of two adamantane-linked isothiourea derivatives differing only in the 4-substituent on the benzyl ring, the 4-bromobenzyl analog (Compound 2) consistently exhibited superior anti-proliferative activity against all five human cancer cell lines tested compared to the 4-nitrobenzyl analog (Compound 1). Using the MTT colorimetric assay, IC₅₀ values for the 4-bromobenzyl derivative were: MCF-7 (breast cancer) = 15.16 ± 2.3 μM, HepG-2 (hepatocellular carcinoma) = 19.16 ± 1.4 μM, HeLa (cervical carcinoma) = 22.10 ± 2.1 μM, PC-3 (prostate cancer) = 22.22 ± 3.1 μM, and HCT-116 (colorectal carcinoma) = 30.0 ± 3.2 μM. The corresponding IC₅₀ values for the 4-nitrobenzyl analog were: MCF-7 = 32.12 ± 2.9 μM, HepG-2 = 36.12 ± 3.4 μM, HeLa = 27.52 ± 2.7 μM, PC-3 = 47.24 ± 1.6 μM, and HCT-116 = 46.11 ± 3.5 μM [1]. The 4-bromobenzyl analog achieved IC₅₀ values < 25 μM against four of five cell lines, while the 4-nitrobenzyl analog only retained moderate activity (IC₅₀ 25-50 μM) across all tested lines [1]. The reference drug doxorubicin showed IC₅₀ values of 4.17-8.87 μM across the same panel.

Cancer chemotherapy Anti-proliferative screening Adamantane-isothiourea hybrids

SARS-CoV-2 Mpro Inhibition: 4-Bromobenzyl Adamantane-Isothiourea Exhibits Highest Docking Affinity Among Four Structural Analogs

In a computational comparative study, four adamantane-isothiourea derivatives with varying S-benzyl substituents were evaluated for inhibitory potency against SARS-CoV-2 main protease (Mpro) using molecular docking and molecular dynamics (MD) simulations. The 4-bromobenzyl derivative (Compound 1) demonstrated the most favorable binding free energy in docking simulations (ΔG_bind = 11.24 kcal/mol), outperforming the 3,5-bis(trifluoromethyl)benzyl analog (Compound 2), the 4-bromobenzyl morpholine variant (Compound 3), and the 3,5-bis(trifluoromethyl)benzyl morpholine variant (Compound 4). In MD simulations, Compound 1 (4-bromobenzyl) and Compound 4 exhibited inhibitory potency comparable to opaganib, a sphingosine kinase-2 inhibitor under clinical investigation for COVID-19, with both achieving ΔG_bind values of approximately 40 kcal/mol [1]. The study concluded that Compound 1 was the most prominent candidate for Mpro inhibition among the series [1].

SARS-CoV-2 main protease Antiviral drug discovery Molecular docking and MD simulation

MreB-Targeted Antibacterial Activity: 4-Bromobenzyl Isothiourea Explicitly Claimed in Key Patent as Antibiotic Agent

International patent WO2007075177A2 (Antibiotics targeting MreB) explicitly claims (4-bromophenyl)methyl carbamimidothioate—the IUPAC name for 2-[(4-bromophenyl)methyl]isothiourea—as an antibiotic compound targeting the bacterial actin-like protein MreB, which is essential for chromosome segregation in rod-shaped bacteria [1]. The patent discloses a series of S-benzylisothiourea derivatives with polyhalogenated benzyl groups and establishes that halogen substitution at the 4-position (including 4-Cl, 4-Br, 4-F) is a key structural feature for MreB inhibitory activity [1]. Complementary SAR studies on S-benzylisothiourea derivatives confirm that halogen substitution on the benzyl ring enhances antibacterial activity against Gram-negative bacteria including Escherichia coli and Salmonella typhimurium, with the 2,4-dichloro derivative identified as the most potent in the series, though the 4-bromo compound is specifically enumerated as an active species within the patent claims [2].

Bacterial cytoskeleton MreB Antibiotic development Gram-negative bacteria

Structural Basis for Differentiation: X-Ray Crystallography Reveals Halogen Bonding Interactions Unique to 4-Bromobenzyl Isothiourea Derivatives

X-ray crystallographic analysis of two adamantane-isothiourea hybrid derivatives bearing the 4-bromobenzyl S-substituent—(Z)-3-(adamantan-1-yl)-S-(4-bromobenzyl)-1-phenylisothiourea (1) and its 3-chlorophenyl analog (2)—revealed that the bromine atom engages in specific type I Br···Br halogen bonding contacts in the solid state, as characterized by Hirshfeld surface analysis and PIXEL energy calculations [1]. Electrostatic potential mapping confirmed the presence of a σ-hole at the bromine atom, providing a quantitative rationale for the directional non-covalent interactions that differentiate bromine from smaller halogens such as fluorine or chlorine in terms of polarizability and interaction geometry [1]. These structural features are absent in non-halogenated S-benzylisothioureas and differ qualitatively from chloro- and fluoro-substituted analogs. The study further demonstrated that these intermolecular interactions contribute to the stabilization of distinct supramolecular architectures, which may influence solid-state properties relevant to formulation and crystallinity during compound procurement and storage [1].

X-ray crystallography Halogen bonding Supramolecular chemistry

Recommended Procurement and Research Application Scenarios for 2-[(4-Bromophenyl)methyl]isothiourea Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Screening and Immuno-Oncology Target Validation

2-[(4-Bromophenyl)methyl]isothiourea is the most potent 4-substituted S-benzylisothiourea inhibitor of IDO1 profiled in the A431 cell-based kynurenine production assay, with an IC₅₀ of 800 nM that is 2.5-fold lower than the 4-fluoro analog and >12.5-fold lower than the 4-methanesulfonyl analog [1]. This potency advantage makes it the preferred S-benzylisothiourea chemotype for IDO1-dependent tryptophan metabolism studies, particularly where cellular permeability and target engagement at sub-micromolar concentrations are required. Researchers should procure the hydrobromide salt (CAS 111039-41-9) for improved aqueous solubility in cell culture media [2].

Adamantane-Isothiourea Hybrid Synthesis for Broad-Spectrum Anti-Cancer Lead Generation

When coupled to an adamantane scaffold via the isothiourea nitrogen, the 4-bromobenzyl moiety yields hybrid compounds with IC₅₀ values under 25 μM against breast (MCF-7), liver (HepG-2), cervical (HeLa), and prostate (PC-3) cancer cell lines—representing a 1.2- to 2.1-fold improvement over the 4-nitrobenzyl congener across all five tested lines [3]. Medicinal chemistry groups synthesizing focused libraries of adamantane-isothiourea hybrids should select 2-[(4-bromophenyl)methyl]isothiourea as the S-benzyl building block to maximize baseline anti-proliferative activity before further optimization of the N-substituent.

Antibacterial Drug Discovery Targeting the Bacterial MreB Cytoskeleton

The compound is explicitly claimed as an MreB-targeted antibiotic agent in WO2007075177A2, with SAR studies demonstrating that 4-halogen substitution on the S-benzyl ring is required for antibacterial activity against Gram-negative pathogens including E. coli and S. typhimurium [4][5]. Groups developing novel MreB inhibitors for antibiotic-resistant bacterial infections can use this compound as a structurally characterized, patent-documented chemical probe to benchmark new analogs, assess MreB binding by phenotypic spherical-cell induction assays, or serve as a starting scaffold for halogen-substitution optimization.

Computational Chemistry and Structure-Based Drug Design Against SARS-CoV-2 Mpro

The 4-bromobenzyl-bearing adamantane-isothiourea derivative achieved the highest docking score (ΔG_bind = 11.24 kcal/mol) among four structural analogs tested against SARS-CoV-2 Mpro and maintained comparable MD-simulated inhibitory potency to the clinical-phase compound opaganib [6]. Computational chemistry groups performing virtual screening or free-energy perturbation calculations on Mpro inhibitors should include the 4-bromobenzyl isothiourea scaffold as a validated reference ligand, given its superior docking metrics and structural characterization by X-ray crystallography that enables accurate pose prediction.

Quote Request

Request a Quote for 2-[(4-Bromophenyl)methyl]isothiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.